![molecular formula C19H16FN5O3 B2971075 5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251551-64-0](/img/structure/B2971075.png)
5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
Compounds related to the 1,3,4-oxadiazole class, specifically those involving dimethoxyphenyl and fluorophenyl groups, have been studied for their antimicrobial and anti-proliferative activities. Research has found that certain N-Mannich bases of 1,3,4-oxadiazoles display significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Moreover, these compounds exhibit potent anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting their potential as therapeutic agents in antimicrobial and anticancer treatments (L. H. Al-Wahaibi et al., 2021).
Delayed Luminescence in Organic Light-Emitting Diodes (OLEDs)
The structural analogs of 1,3,4-oxadiazole have been explored for their applications in organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). Studies on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have demonstrated significant blue-shifted fluorescence and improved external quantum efficiency (EQE) in OLEDs, indicating the potential of such compounds in enhancing the performance and efficiency of OLED displays and lighting technologies (Matthew W. Cooper et al., 2022).
Liquid Crystalline Properties
Certain bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their liquid crystalline properties. These compounds have shown to exhibit distinct mesophases, such as enantiotropic nematic and smectic A phases, without forming banana-shaped mesophases despite their bent molecular structure. This research suggests potential applications of such compounds in the development of liquid crystal displays (LCDs) and other devices relying on liquid crystalline properties for functionality (Li-rong Zhu et al., 2009).
Spectral Luminescent Properties
The spectral and luminescent properties of oxadiazoles have been extensively studied, revealing their high quantum yield in both polar and nonpolar solvents. This characteristic makes them suitable for various applications in luminescent materials, including photonic devices, sensors, and fluorescent markers, providing a broad spectrum of opportunities for technological advancements in materials science (I. E. Mikhailov et al., 2018).
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-11-17(22-24-25(11)14-6-4-13(20)5-7-14)18-21-19(28-23-18)12-8-15(26-2)10-16(9-12)27-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGTTMMWSHPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

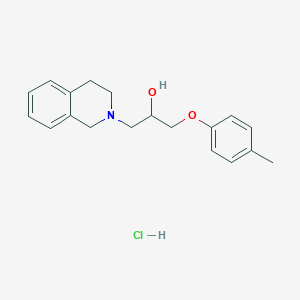
![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)
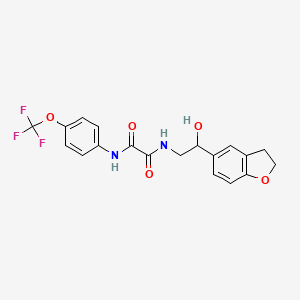
![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

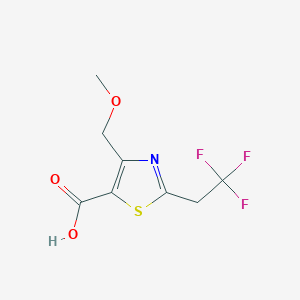

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

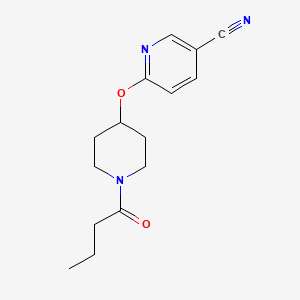
![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
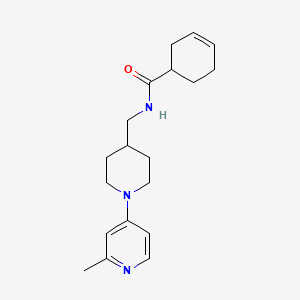
![2-Cyclopropyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2971013.png)
